RMI–FANCM FP Assay Activity: Direct Comparison Against the Unsubstituted Benzothiazole Analog
In a fluorescence polarization high-throughput screen (AID 1159607) measuring disruption of the RMI–FANCM (MM2) protein–protein interaction at a single 33 μM compound concentration, N-(4-ethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide (CID 7579147) was designated 'Active' based on FP signal reduction, whereas the unsubstituted benzothiazole comparator N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide (CID 24893284, CAS 886917-05-1) was not reported among the active compounds in the same assay [1]. The 4-ethyl substituent on the benzothiazole ring is the sole structural difference between these two compounds, directly implicating the 4-ethyl group as a determinant of FP signal perturbation in this system [1].
| Evidence Dimension | Fluorescence polarization (FP) signal reduction at 33 μM, indicative of RMI–MM2 complex disruption |
|---|---|
| Target Compound Data | Designated Active, screen concentration 33 μM in FP assay |
| Comparator Or Baseline | N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide — Not reported as active at 33 μM |
| Quantified Difference | Active vs. not detected as active at the screening concentration; the 4-ethyl substitution confers detectability under identical assay conditions |
| Conditions | PubChem AID 1159607: FP HTS using RMI core complex + F-MM2 tracer, 10 μM MM2 displacement control, Z′ > 0.5, compound concentration 33 μM, 384-well format, Tecan Safire 2 reader |
Why This Matters
A procurement decision that selects the des-ethyl analog based on structural similarity alone would forfeit the activity designation documented in this validated FP assay, undermining screen reproducibility.
- [1] PubChem BioAssay AID 1159607, Activity summary for CID 7579147 and CID 24893284. Source: UW Madison Small Molecule Screening Facility (2016). View Source
